5-Deoxystrigol

概览

描述

5-Deoxystrigol is a derivative of Strigolactones, plant hormones which stimulate the growth and branching of fungi . It is also a highly active Striga germination stimulant . It has been found to have a protective effect on D-galactosamine (D-GalN) induced mice acute liver injury .

Synthesis Analysis

5-Deoxystrigol biosynthesis involves the incorporation of two oxygen molecules and complete rearrangement, resulting in carlactone, a precursor of strigolactones that already contains some of the important structural features .Molecular Structure Analysis

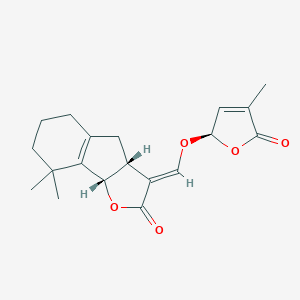

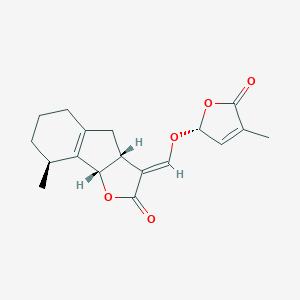

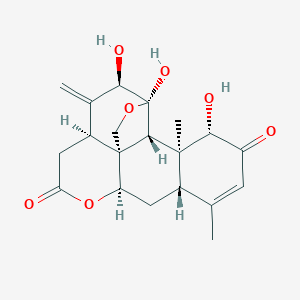

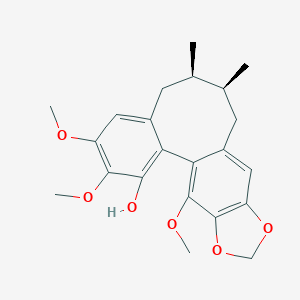

The molecular formula of 5-Deoxystrigol is C19H22O5 . It has a double-bond stereo and 3 of 3 defined stereocentres .Chemical Reactions Analysis

The key enzyme of the pathway, encoded by the CCD8 gene, catalyzes a complex reaction that involves the incorporation of two oxygen molecules and complete rearrangement, resulting in carlactone, a precursor of strigolactones that already contains some of the important structural features .Physical And Chemical Properties Analysis

5-Deoxystrigol has a density of 1.3±0.1 g/cm3, a boiling point of 589.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 86.1±0.4 cm3 .科研应用

1. Quantitative Analysis in Plants

Multideuterated 5-deoxystrigol (5DS) has been prepared for use as an internal standard in liquid chromatography/mass spectrometry (LC/MS) assays. This allows for the accurate quantification of 5DS in plants and root exudates, enhancing the precision of plant metabolic studies (Ueno et al., 2010).

2. Synthesis Techniques

The total synthesis of 5-deoxystrigol has been achieved, which is significant for scientific research as it provides a method to produce this compound in the lab for further studies. This synthesis involves key steps such as regioselective coupling reactions and reductive carbon-carbon bond formations (Shoji et al., 2009).

3. Conversion to Sorgomol in Sorghum

Research indicates that 5-deoxystrigol is converted into sorgomol in sorghum plants. This process involves absorption by sorghum roots and subsequent exudation, highlighting the metabolic pathways of strigolactones in plants (Motonami et al., 2013).

4. Role in Plant Growth and Development

Studies have shown that 5-deoxystrigol plays a crucial role in plant growth and development. It acts as a precursor in the biosynthesis of various strigolactones, which are important phytohormones. These hormones are involved in regulating plant architecture and interacting with the rhizosphere environment (Wakabayashi et al., 2020).

5. Influence on Root Parasitic Weeds and Mycorrhizal Fungi

5-Deoxystrigol is involved in the interaction between plants and root parasitic weeds like Striga and Orobanche, as well as symbiotic arbuscular mycorrhizal fungi. It acts as a germination stimulant for these parasitic plants and influences the branching factor for mycorrhizal fungi, playing a key role in the plant-soil interaction dynamics (Awad et al., 2006).

Safety And Hazards

未来方向

CRISPR gene editing technology has emerged as a promising tool for developing resistance against various plant pathogens . In susceptible sorghum host plants, the principal SL in root exudates is 5-deoxystrigol, a potent stimulant for root parasitic plant Striga seed germination . Therefore, 5-Deoxystrigol could be a potential target for controlling pests and overgrowth of these parasitic organisms .

性质

IUPAC Name |

(3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTUQXRFEBHUBA-DYLOANJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401343942 | |

| Record name | (+)-5-Deoxystrigol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Deoxystrigol | |

CAS RN |

151716-18-6 | |

| Record name | (+)-5-Deoxystrigol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)